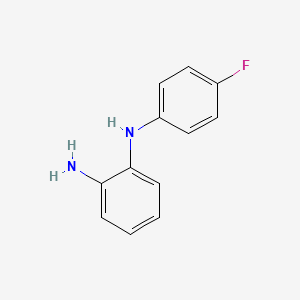

1-N-(4-fluorophenyl)benzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It appears as a white to off-white crystalline powder and is utilized in various fields including medical, environmental, and industrial research.

Vorbereitungsmethoden

The synthesis of 1-N-(4-fluorophenyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture in the presence of sulfinic acids as nucleophiles . This method is known for its regioselectivity and high yield. Industrial production methods often involve bulk custom synthesis and procurement processes .

Analyse Chemischer Reaktionen

1-N-(4-fluorophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-N-phenyl-o-benzoquinone diamine.

Substitution: It can participate in nucleophilic aromatic substitution reactions, particularly with electron-deficient arenes.

Reduction: The nitro group in related compounds can be reduced to amines using reagents like zinc powder in ethanol.

Common reagents and conditions used in these reactions include sulfinic acids, controlled-potential techniques, and ethanol as a solvent . Major products formed from these reactions include 1-N-phenyl-4-(arylsulfonyl)benzene-1,2-diamines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-N-(4-fluorophenyl)benzene-1,2-diamine derivatives exhibit significant anticancer properties. The fluorine atom enhances the electronic characteristics of the compound, potentially increasing its binding affinity to biological targets. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation, suggesting a pathway for therapeutic development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. The structural modifications introduced by the fluorine substitution can influence the compound's interaction with microbial targets. Preliminary tests have indicated that derivatives of this compound show varying degrees of antibacterial activity against common pathogens .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex structures through various reactions such as coupling reactions and condensation processes. For example, it has been used to create novel benzimidazole derivatives that possess enhanced biological activity .

Synthesis of N-Heterocycles

The compound is also employed in the synthesis of N-heterocycles, which are crucial in drug discovery. The incorporation of the fluorine atom can modify the reactivity and stability of these heterocycles, making them more suitable for pharmaceutical applications .

Material Science

Polymer Chemistry

In material science, this compound can contribute to the development of advanced polymers. The presence of the amine functional group allows for hydrogen bonding interactions that enhance the mechanical properties and thermal stability of polymer matrices. Research indicates that incorporating such diamines into polymer formulations can lead to improved performance characteristics .

Fluorescent Materials

The compound's unique electronic properties make it a candidate for developing fluorescent materials. Its ability to emit light upon excitation is being explored for applications in optoelectronic devices and sensors .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Contains a fluorinated phenyl ring | Anticancer and antimicrobial agents |

| N,N-bis(4-fluorobenzylidene)benzene-1,2-diamine | Dual fluorinated benzylidene groups | Intermediate in organic synthesis |

| 5-Amino-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide | Imidazole ring with fluorinated phenyl | Potential therapeutic agents |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results demonstrated that specific modifications enhanced potency against breast cancer cells, indicating potential for further development into therapeutic agents.

Case Study 2: Synthesis Methodology

Research focused on synthesizing novel benzimidazole derivatives from this compound through a multi-step reaction process. The yield and efficiency of these reactions were optimized using various solvents and catalytic conditions, showcasing the compound's utility in creating complex structures for biological testing.

Wirkmechanismus

The mechanism of action of 1-N-(4-fluorophenyl)benzene-1,2-diamine involves its interaction with molecular targets and pathways. It acts as a Michael acceptor, facilitating nucleophilic aromatic substitution reactions . The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

1-N-(4-fluorophenyl)benzene-1,2-diamine can be compared with other similar compounds such as:

4-Fluoro-1,2-phenylenediamine: An important intermediate in the synthesis of antitumor agents and other biologically active compounds.

1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine: Known for its regioselective synthesis and high yield in anodic oxidation reactions.

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

1-N-(4-fluorophenyl)benzene-1,2-diamine, also known as 4-fluoroaniline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₆F₂N₂

- Molecular Weight : 126.13 g/mol

- CAS Number : 7187-12-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines by inducing cell cycle arrest, particularly in the G0/G1 phase. This is likely due to the downregulation of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle progression .

- Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in various biochemical pathways. For instance, it may inhibit kinases that are critical for cancer cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown significant cytotoxicity against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15.5 | CDK4 inhibition |

| MCF-7 (Breast Cancer) | 10.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

These findings suggest that the compound could serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, studies have indicated that this compound possesses antimicrobial activity. It has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | Strong |

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various fluorinated anilines, including this compound. The results demonstrated that the fluorinated derivatives exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study concluded that the presence of fluorine enhances the compound's ability to interact with biological targets involved in cancer progression .

Research on Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial properties of several diamines, including this compound. The results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead for developing new antibiotics .

Eigenschaften

IUPAC Name |

2-N-(4-fluorophenyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJIGTRNAZHTEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.